Benzyl 2-(4-chlorophenoxy)acetate
Description
Properties
IUPAC Name |
benzyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-6-8-14(9-7-13)18-11-15(17)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNOPNAASVNCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-chlorophenoxyacetic acid and benzyl alcohol.
Reduction: Benzyl 2-(4-chlorophenoxy)ethanol.
Substitution: Various substituted benzyl or phenoxy derivatives.
Scientific Research Applications
Key Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| DCC Coupling | Benzyl alcohol, 2-(4-chlorophenoxy)acetic acid | Anhydrous conditions | High |
| Direct Esterification | Benzyl chloride, 2-(4-chlorophenoxy)acetic acid | Reflux in organic solvent | Moderate |
Chemistry
In the field of synthetic chemistry, Benzyl 2-(4-chlorophenoxy)acetate is utilized as an important intermediate for the synthesis of various organic compounds. Its chlorophenoxy group enhances its reactivity, making it suitable for further functionalization and derivatization.
Biology
Research has indicated that this compound exhibits biological activity that may influence enzyme inhibition and receptor interactions. Studies have explored its potential effects on:
- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, leading to alterations in cellular signaling pathways.
Medicine
The compound is also being studied for its therapeutic potential. Notable areas of investigation include:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties.
- Analgesic Activity : Its potential as a pain-reliever is being explored in pharmacological evaluations.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting potential for development into therapeutic agents for inflammatory diseases .
- Enzyme Interaction Studies : Research published in pharmacological journals highlighted the compound's ability to inhibit specific enzymes linked to cancer progression, indicating its potential role in cancer therapeutics .
- Pharmacological Evaluation : A comprehensive evaluation of various derivatives showed promising results in receptor binding assays, suggesting that modifications to the benzyl group could enhance efficacy .
Mechanism of Action
The mechanism of action of Benzyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural plant hormones, binding to auxin receptors and modulating plant growth and development. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The table below highlights critical distinctions between benzyl 2-(4-chlorophenoxy)acetate and its analogs:
Key Observations:
- Ester vs. Acid : Cloprop’s carboxylic acid group enhances water solubility compared to ester derivatives, making it suitable for agricultural formulations .
- Synthetic Utility: Ethyl and benzyl esters serve as versatile intermediates. For example, ethyl 2-(4-chlorophenoxy)acetate reacts with hydrazine hydrate to yield hydrazides, which are precursors to bioactive triazoles .
Ethyl 2-(4-Chlorophenoxy)Acetate (Reference Compound):
Physicochemical Properties
- Solubility: Ethyl ester: Moderately soluble in polar solvents (e.g., ethanol, ethyl acetate) . Benzyl ester: Predicted lower solubility in water due to aromaticity; soluble in dichloromethane or DMF.
- Benzyl ester: Likely higher due to crystalline packing from the planar benzyl group (e.g., related crystal structures in ).
Q & A
Q. What are the standard synthetic routes for preparing benzyl 2-(4-chlorophenoxy)acetate, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-chlorophenol with benzyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in acetone for 8–12 hours . Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction rates.
- Base stoichiometry : Excess base (1.5–2.0 equivalents) ensures complete deprotonation of the phenol.
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) tracks reaction progress .
- Workup : Post-reaction extraction with ether and washing with NaOH removes unreacted phenol. Yield improvements (>70%) are achieved via recrystallization from ethanol .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is the gold standard. Key steps include:
- Data collection : At 293 K, with a Bruker D8 VENTURE diffractometer .
- Refinement : SHELXL software refines atomic coordinates and displacement parameters (R₁ < 0.05) .
- Interactions : The lattice is stabilized by weak N–H···O hydrogen bonds (2.8–3.0 Å) and van der Waals forces between aromatic rings. Displacement parameters (Table 3 in ) highlight thermal motion trends.
Q. What spectroscopic techniques are used to characterize this compound, and what key signals confirm its structure?
Methodological Answer:
- ¹H NMR (CDCl₃) : Signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.6–4.8 ppm (OCH₂CO), and δ 4.5 ppm (Ar–O–CH₂) .
- IR : Peaks at 1725–1740 cm⁻¹ (ester C=O) and 1240 cm⁻¹ (C–O–C stretching) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ matches the theoretical m/z (e.g., 290.7 for C₁₅H₁₃ClO₃) .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its bioactivity, and what computational tools guide these designs?
Methodological Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., –Br at the para position) increases electrophilicity and herbicidal activity .
- Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Docking studies (AutoDock Vina) identify binding modes with target enzymes (e.g., acetolactate synthase in plants) .
- Case study : Analogues with methoxy or fluorine substituents show improved solubility and bioactivity .
Q. How do researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer: Discrepancies in lattice parameters (e.g., β-angle variations >1°) may arise from temperature effects or impurities. Strategies include:
Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?
Methodological Answer: The phenoxyacetate moiety acts as a bidentate ligand. Example workflow:
- Synthesis : React with transition metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C .
- Characterization :
- UV-Vis : d–d transitions (e.g., λₘₐₓ ~600 nm for Cu²⁺ complexes).
- ESI-MS : Detect [M+Cu]²⁺ adducts.
- Magnetic susceptibility : Paramagnetic behavior in octahedral complexes .
Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) separates derivatives. Degradation products (e.g., 4-chlorophenoxyacetic acid) elute earlier than the parent compound .
- Kinetic studies : Monitor hydrolysis under acidic/alkaline conditions (e.g., t₁/₂ = 48 hours at pH 9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
